molecular formula C4H9NO2 B155853 Methyl L-alaninate CAS No. 10065-72-2

Methyl L-alaninate

Cat. No.: B155853
CAS No.: 10065-72-2
M. Wt: 103.12 g/mol
InChI Key: DWKPPFQULDPWHX-VKHMYHEASA-N
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Description

Methyl L-alaninate, also known as methyl (S)-2-aminopropanoate, is an organic compound with the molecular formula C4H9NO2. It is a derivative of the amino acid L-alanine, where the carboxyl group is esterified with methanol. This compound is commonly used in organic synthesis and peptide chemistry due to its reactivity and versatility.

Scientific Research Applications

Methyl L-alaninate has numerous applications in scientific research:

Safety and Hazards

“Methyl L-alaninate” is slightly harmful to water. It should not come into contact with groundwater, waterways, or sewage systems without government permission . It should not be released into the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl L-alaninate can be synthesized through several methods. One common method involves the esterification of L-alanine with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the use of N,N’-carbonyldiimidazole (CDI) as a coupling agent. In this procedure, L-alanine methyl ester hydrochloride is reacted with CDI in dichloromethane at low temperatures, followed by the addition of diisopropylethylamine (DIPEA) to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in these processes can also enhance the efficiency and sustainability of the production .

Chemical Reactions Analysis

Types of Reactions: Methyl L-alaninate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products:

Mechanism of Action

The mechanism of action of methyl L-alaninate involves its hydrolysis to release L-alanine and methanol. This hydrolysis can be catalyzed by esterases or occur under acidic or basic conditions. L-alanine, the active form, participates in various metabolic pathways, including protein synthesis and energy production. It acts as a substrate for enzymes involved in transamination reactions, contributing to amino acid metabolism .

Comparison with Similar Compounds

    Methyl L-phenylalaninate: Similar ester derivative of L-phenylalanine.

    Methyl L-histidinate: Ester derivative of L-histidine.

    Methyl L-tryptophanate: Ester derivative of L-tryptophan.

Comparison: Methyl L-alaninate is unique due to its smaller size and simpler structure compared to other amino acid esters. This simplicity allows for easier manipulation in synthetic processes and makes it a versatile intermediate in organic synthesis. Additionally, its metabolic pathways are well-studied, providing a clear understanding of its biological effects .

Properties

IUPAC Name

methyl (2S)-2-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-3(5)4(6)7-2/h3H,5H2,1-2H3/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKPPFQULDPWHX-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40905646
Record name Methyl alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40905646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10065-72-2
Record name L-Alanine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10065-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alanine methyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40905646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl L-alaninate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.170
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Methyl L-alaninate in peptide chemistry, specifically regarding amino protecting groups?

A1: While this compound is commonly used as a reagent in peptide synthesis, the provided research highlights an unexpected reaction. Instead of forming the anticipated peptide, reacting this compound with p-tosylisocyanate yielded alanyl tosylhydantoin. [] This finding suggests that p-tosylisocyanate could act as a protecting group for amino acids by forming p-tosyl-aminocarbonyl derivatives. []

Q2: How does the structure of a compound similar to this compound influence its activity against viruses like HIV?

A2: Research indicates that incorporating a this compound moiety into phosphonoamidate nucleotide analogs can result in potent anti-HIV activity. [] Interestingly, substituting the this compound with Methyl D-alaninate in these analogs led to reduced cellular toxicity while maintaining antiviral potency. [] This suggests that the stereochemistry at the alaninate moiety plays a crucial role in determining both the activity and toxicity of these antiviral compounds.

Q3: Are there analytical techniques available to differentiate between structural isomers of compounds like those derived from this compound?

A3: Yes, the research highlights the use of various analytical techniques to characterize and differentiate between isomers, particularly diastereomers, of compounds related to this compound. These techniques include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Both ¹H and ¹³C NMR are used to analyze the structural differences between isomers and confirm their stereochemistry. []
  • Nuclear Overhauser Effect (NOE) spectroscopy: This technique helps determine the spatial proximity of atoms within a molecule, aiding in the assignment of stereochemistry. []
  • X-ray crystallography: This technique provides a definitive three-dimensional structure of a molecule, allowing for unambiguous confirmation of stereochemistry. []
  • Optical rotation: This method differentiates between enantiomers based on their ability to rotate plane-polarized light. []

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